molecular formula C12H26N2O2 B14249092 1,2-Cyclohexanediamine, N,N'-bis(2-methoxyethyl)-, (1R,2R)- CAS No. 349656-01-5

1,2-Cyclohexanediamine, N,N'-bis(2-methoxyethyl)-, (1R,2R)-

Cat. No.: B14249092
CAS No.: 349656-01-5
M. Wt: 230.35 g/mol
InChI Key: JITQVEIEMMLPRG-VXGBXAGGSA-N
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Description

1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C12H26N2O2. It is known for its applications in various fields, including organic synthesis and catalysis. The compound’s unique structure, featuring two methoxyethyl groups attached to the nitrogen atoms of the cyclohexanediamine core, imparts distinct chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- typically involves the reaction of 1,2-cyclohexanediamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

1,2-Cyclohexanediamine+22-methoxyethyl chloride1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)-+2HCl\text{1,2-Cyclohexanediamine} + 2 \text{2-methoxyethyl chloride} \rightarrow \text{1,2-Cyclohexanediamine, N,N'-bis(2-methoxyethyl)-, (1R,2R)-} + 2 \text{HCl} 1,2-Cyclohexanediamine+22-methoxyethyl chloride→1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)-+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control of reaction conditions, leading to a more sustainable and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products. The compound’s chiral nature allows it to induce enantioselectivity in catalytic processes, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexanediamine: The parent compound without the methoxyethyl groups.

    1,2-Cyclohexanediamine, N,N’-dimethyl-: A similar compound with dimethyl groups instead of methoxyethyl groups.

    1,2-Diaminocyclohexane-N,N’-diacetic acid: A related compound with carboxylate groups.

Uniqueness

1,2-Cyclohexanediamine, N,N’-bis(2-methoxyethyl)-, (1R,2R)- is unique due to its methoxyethyl substituents, which enhance its solubility and reactivity compared to its analogs. The chiral nature of the compound also makes it particularly valuable in enantioselective synthesis and catalysis .

Properties

CAS No.

349656-01-5

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis(2-methoxyethyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C12H26N2O2/c1-15-9-7-13-11-5-3-4-6-12(11)14-8-10-16-2/h11-14H,3-10H2,1-2H3/t11-,12-/m1/s1

InChI Key

JITQVEIEMMLPRG-VXGBXAGGSA-N

Isomeric SMILES

COCCN[C@@H]1CCCC[C@H]1NCCOC

Canonical SMILES

COCCNC1CCCCC1NCCOC

Origin of Product

United States

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